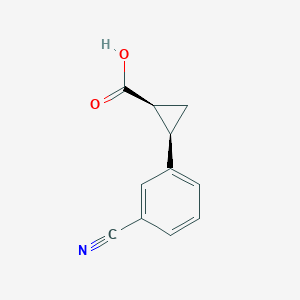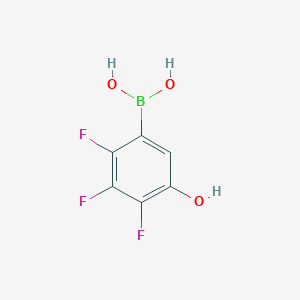
(2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a phenyl ring, along with a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and proceeds under mild conditions, often in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinone derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid has diverse applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with active sites.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl and hydroxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
- **
Propriétés
Formule moléculaire |
C6H4BF3O3 |
|---|---|
Poids moléculaire |
191.90 g/mol |
Nom IUPAC |
(2,3,4-trifluoro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H4BF3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11-13H |
Clé InChI |
IXEBLDLKOBUEJP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1F)F)F)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
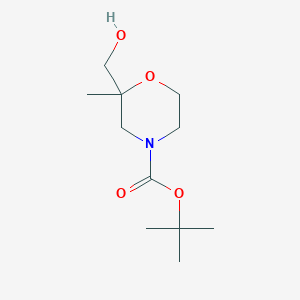
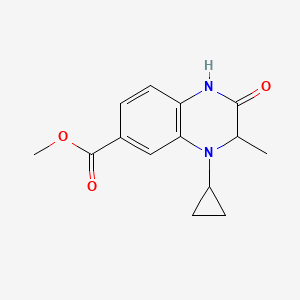
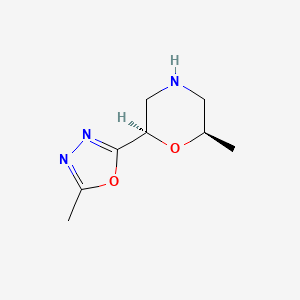
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)
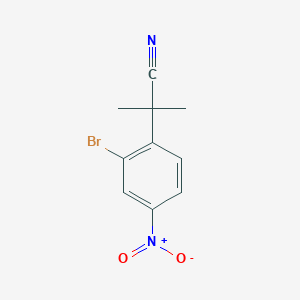
![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)

